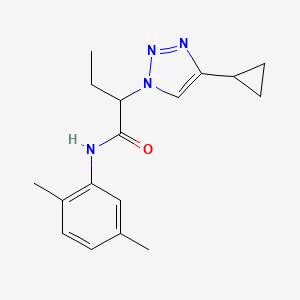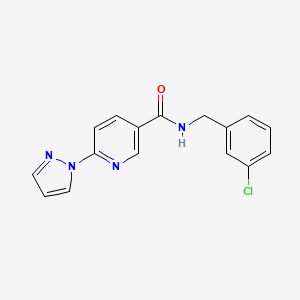
2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide, also known as CTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTB is a triazole-containing compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide is not fully understood, but it is believed to be due to its ability to selectively bind to specific targets. 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide has been shown to bind to various proteins, including voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons. 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide has also been shown to bind to specific receptors in cancer cells, leading to the inhibition of cell growth.
Biochemical and Physiological Effects:
2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide has been shown to have various biochemical and physiological effects, depending on the target it binds to. In neurons, 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide has been shown to be transported along axons, allowing for the tracing of neural circuits. In cancer cells, 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide has been shown to inhibit cell growth and induce apoptosis. 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide is its ability to selectively bind to specific targets, making it a useful tool for studying various biological processes. 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide. One area of interest is the development of 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide-based diagnostic tools for various diseases. 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide may also be studied further for its potential use in cancer therapy, as well as its anti-inflammatory effects. Additionally, the development of new synthesis methods for 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide may lead to the discovery of new compounds with similar properties.
Métodos De Síntesis
2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide can be synthesized using various methods, including the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an alkyne and an azide to form a triazole ring. Another method involves the reaction of an amine and an acid chloride to form an amide bond. The most commonly used method for the synthesis of 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide involves the reaction of 2,5-dimethylphenylacetic acid with 4-cyclopropyl-1H-1,2,3-triazole-1-carboxylic acid chloride in the presence of triethylamine.
Aplicaciones Científicas De Investigación
2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide has been used as a tool to trace neural circuits due to its ability to selectively bind to and be transported by neurons. In cancer research, 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide has been shown to inhibit the growth of cancer cells by targeting specific proteins, making it a potential candidate for cancer therapy. 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide has also been studied for its potential use as a diagnostic tool for various diseases.
Propiedades
IUPAC Name |
2-(4-cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-4-16(21-10-15(19-20-21)13-7-8-13)17(22)18-14-9-11(2)5-6-12(14)3/h5-6,9-10,13,16H,4,7-8H2,1-3H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWNEPNEJUGWHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)C)C)N2C=C(N=N2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-1-(4-methylbenzyl)-3-({[3-(methylthio)phenyl]amino}methylene)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2373325.png)
![3-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2373326.png)


![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2373330.png)

![N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2373336.png)

![5-allyl-N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2373338.png)


![(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2373342.png)

